2-Nitro-4-(propylthio)aniline
Overview
Description
2-Nitro-4-(propylthio)aniline: is an organic compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol . It is a red solid that is slightly soluble in solvents like dimethyl sulfoxide and methanol . This compound is a metabolite of albendazole, an anthelmintic medicine used to treat parasitic worm infestations .
Mechanism of Action
Target of Action
2-Nitro-4-(propylthio)aniline is primarily known as a metabolite of Albendazole , which is an anthelmintic medicine . Anthelmintic medicines are used to treat parasitic worm infections. They work by either killing the worms or by stunning them so that they are expelled in the feces .
Mode of Action
This disruption leads to the loss of vital functions and death of the parasite .
Biochemical Pathways
As a metabolite of albendazole, it may impact the pathways related to tubulin polymerization and microtubule dynamics .
Pharmacokinetics
The parent compound, albendazole, is known to have good absorption and distribution profiles when administered orally . The metabolism of Albendazole likely involves hepatic biotransformation, and the metabolites, including this compound, are primarily excreted in the feces .
Result of Action
Given its association with albendazole, it may contribute to the anthelmintic effects of the parent compound, leading to the death or expulsion of parasitic worms .
Action Environment
The action of this compound, like many drugs and metabolites, can be influenced by various environmental factors. These can include the pH of the gastrointestinal tract, the presence of food (which can affect drug absorption), and individual variations in metabolism . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Nitro-4-(propylthio)aniline involves a two-step process starting from o-nitroaniline . The first step is a condensation reaction with disulfur dichloride, followed by an alkylation reaction with chloropropane under the action of a catalyst . This method addresses issues related to the high cost and toxicity of raw materials, complex operations, and low yields associated with previous methods .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale operations. The process involves careful control of reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-4-(propylthio)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The propylthio group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are used for substitution reactions.
Major Products Formed:
Reduction: The major product is 2-amino-4-(propylthio)aniline.
Substitution: The products vary depending on the substituent introduced, such as 2-nitro-4-(methylthio)aniline or 2-nitro-4-(phenylthio)aniline.
Scientific Research Applications
2-Nitro-4-(propylthio)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: As a metabolite of albendazole, it is studied for its biological activity and potential therapeutic applications.
Medicine: Research focuses on its role in the treatment of parasitic infections and its potential as a lead compound for developing new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
2-Nitroaniline: A precursor in the synthesis of 2-Nitro-4-(propylthio)aniline.
4-(Propylthio)aniline: Lacks the nitro group but shares the propylthio substitution.
2-Nitro-4-(methylthio)aniline: Similar structure with a methylthio group instead of a propylthio group.
Uniqueness: this compound is unique due to its specific combination of a nitro group and a propylthio group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-nitro-4-propylsulfanylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-2-5-14-7-3-4-8(10)9(6-7)11(12)13/h3-4,6H,2,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZBJSIIHWNZAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202782 | |
Record name | 2-Nitro-4-(propylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54393-89-4 | |
Record name | 4-Propylthio-2-nitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54393-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-4-(propylthio)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054393894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitro-4-(propylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitro-4-(propylthio)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NITRO-4-(PROPYLTHIO)ANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71H5MD73WZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using 2-nitro-4-(propylthio)aniline in the synthesis of albendazole compared to previous methods?
A1: The research paper highlights several advantages of using this compound as a starting material for albendazole synthesis []:
- Environmentally Friendly: Replacing sodium sulfide reduction with hydrazine hydrate significantly decreases the amount of sulfur-containing wastewater, making the process more environmentally friendly [].
- Reduced Waste: Utilizing a methanol solution of methyl O-methyl isourea formate as a ring-closing agent minimizes wastewater compared to traditional methods employing cyanamide and aqueous methyl formate solutions [].
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